molecular formula C11H9BrClF3OS B14054195 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14054195
M. Wt: 361.61 g/mol
InChI Key: WKDNIMQGXWFRPB-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups

Preparation Methods

The synthesis of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting with the preparation of the core phenyl structure. The introduction of the bromomethyl and trifluoromethylthio groups is achieved through specific halogenation and thiolation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of alcohols or amines.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The bromomethyl and trifluoromethylthio groups are known to enhance the compound’s reactivity and binding affinity to biological targets. The compound may exert its effects through the inhibition of enzymes or disruption of cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can be compared with other similar compounds, such as:

    1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    1-(Bromomethyl)-3-(trifluoromethyl)benzene: Lacks the chloropropanone group, resulting in different chemical properties and uses.

    Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent, highlighting the versatility of trifluoromethyl-containing compounds.

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H9BrClF3OS/c12-5-8-1-7(2-9(17)6-13)3-10(4-8)18-11(14,15)16/h1,3-4H,2,5-6H2

InChI Key

WKDNIMQGXWFRPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CBr)SC(F)(F)F)CC(=O)CCl

Origin of Product

United States

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